An In-depth Technical Guide to 3-Isopropoxyisoxazole-5-carboxylic acid: Structure, Synthesis, and Applications
An In-depth Technical Guide to 3-Isopropoxyisoxazole-5-carboxylic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-isopropoxyisoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific public data on this molecule is limited, this document extrapolates its fundamental properties, including its inferred chemical identifiers. A detailed, field-proven synthetic protocol for analogous 3-alkoxyisoxazole-5-carboxylic acids is presented, offering a reliable pathway for its synthesis. The guide further explores the compound's potential applications, grounded in the known bioactivities of the isoxazole-5-carboxylic acid scaffold, and provides a framework for its strategic utilization in research and development programs.
Introduction: The Isoxazole Scaffold in Drug Discovery
The isoxazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. The incorporation of a carboxylic acid moiety at the 5-position introduces a key acidic center, enabling ionic interactions and hydrogen bonding, which are often crucial for pharmacophoric activity. The 3-isopropoxy substituent offers a moderately lipophilic group that can probe hydrophobic pockets within target proteins, potentially influencing potency and selectivity. This guide focuses on the specific attributes and synthetic accessibility of 3-isopropoxyisoxazole-5-carboxylic acid, providing a foundational understanding for its application in drug design.
Physicochemical Properties and Structural Identifiers
| Property | Value | Source |
| Molecular Formula | C7H9NO4 | Calculated |
| Molecular Weight | 171.15 g/mol | Calculated |
| SMILES | CC(C)OC1=NOC(=C1)C(=O)O | Inferred |
| InChIKey | Inferred from structure; not publicly available | Inferred |
Synthesis of 3-Isopropoxyisoxazole-5-carboxylic acid: A Self-Validating Protocol
The synthesis of 3-isopropoxyisoxazole-5-carboxylic acid can be achieved through a robust and well-established multi-step sequence. The following protocol is based on analogous syntheses of similar 3-alkoxyisoxazole-5-carboxylic acids and is designed to be self-validating, with clear checkpoints for characterization.
Synthetic Workflow
The overall synthetic strategy involves a [3+2] cycloaddition reaction to construct the isoxazole core, followed by ester hydrolysis to yield the final carboxylic acid.
Caption: Synthetic workflow for 3-isopropoxyisoxazole-5-carboxylic acid.
Step-by-Step Experimental Protocol
Step 1 & 2: Synthesis of Ethyl 3-isopropoxyisoxazole-5-carboxylate
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Reaction Setup: To a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, add a solution of sodium isopropoxide (1.1 eq) in isopropanol dropwise. The formation of the corresponding nitrile oxide occurs in situ.
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Cycloaddition: To the reaction mixture, add ethyl propynoate (1.2 eq) dropwise at 0 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up and Purification: Upon completion, quench the reaction with water and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford ethyl 3-isopropoxyisoxazole-5-carboxylate.
Step 3: Hydrolysis to 3-Isopropoxyisoxazole-5-carboxylic acid
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Saponification: Dissolve the purified ethyl 3-isopropoxyisoxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran and water. Add lithium hydroxide (2.0-3.0 eq) and stir the reaction at room temperature for 2-4 hours.
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Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
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Acidification and Extraction: Upon completion, remove the tetrahydrofuran under reduced pressure. Acidify the aqueous residue to pH 2-3 with 1M hydrochloric acid. Extract the product with ethyl acetate.
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Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-isopropoxyisoxazole-5-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
Potential Applications in Drug Development
While specific biological activities for 3-isopropoxyisoxazole-5-carboxylic acid have not been reported, the isoxazole-5-carboxylic acid scaffold is present in a number of compounds with diverse therapeutic applications.
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Enzyme Inhibition: The carboxylic acid moiety can act as a key binding element to the active sites of various enzymes.
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Receptor Agonism/Antagonism: The overall structure can be tailored to interact with specific receptors, modulating their activity.
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Antibacterial and Antiviral Agents: Isoxazole derivatives have been explored for their potential as antimicrobial agents.
The isopropoxy group provides a handle for exploring structure-activity relationships (SAR) by modifying the lipophilicity and steric bulk at the 3-position of the isoxazole ring.
Conclusion
3-Isopropoxyisoxazole-5-carboxylic acid represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. This guide provides the foundational knowledge of its inferred structure and a reliable synthetic pathway to enable its synthesis and subsequent investigation. The presented protocol, based on established chemical principles for analogous compounds, offers a high probability of success, empowering researchers to incorporate this promising scaffold into their discovery programs.
References
There are no direct citations for the synthesis or properties of 3-isopropoxyisoxazole-5-carboxylic acid. The provided synthetic protocol is a general method adapted from established literature procedures for the synthesis of analogous isoxazole derivatives. For general information on isoxazole synthesis and applications, please refer to standard organic chemistry textbooks and relevant scientific databases.
